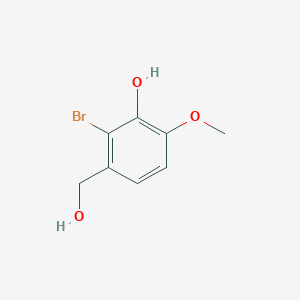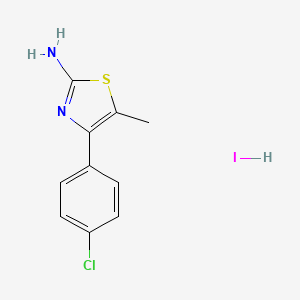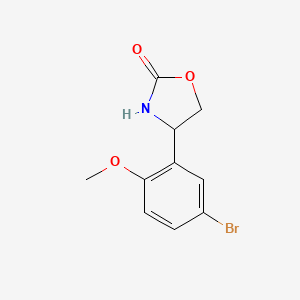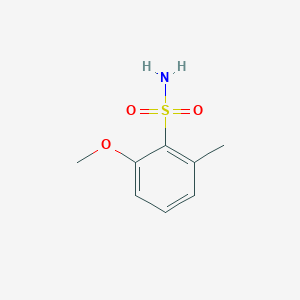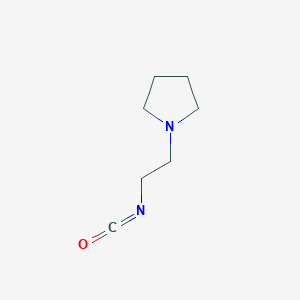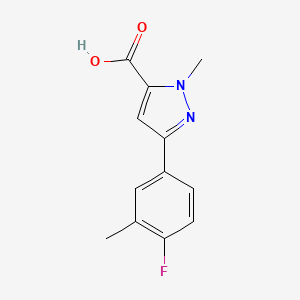
2-(Oxiran-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Oxiran-2-yl)pyrazine is a heterocyclic organic compound that features both an oxirane (epoxide) ring and a pyrazine ring. The presence of these two functional groups makes it a compound of interest in various fields of chemistry and industry. The oxirane ring is known for its high reactivity, while the pyrazine ring is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)pyrazine typically involves the formation of the oxirane ring followed by its attachment to the pyrazine ring. One common method is the epoxidation of an appropriate alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production methods for 2-(Oxiran-2-yl
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2-(oxiran-2-yl)pyrazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-5(3-7-1)6-4-9-6/h1-3,6H,4H2 |
InChI Key |
IJYPQHDSMAMCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


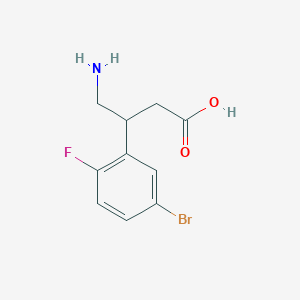
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
